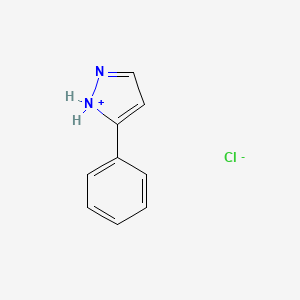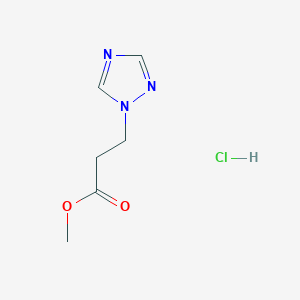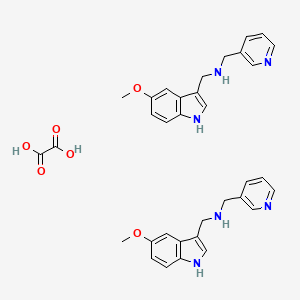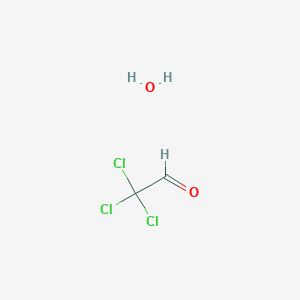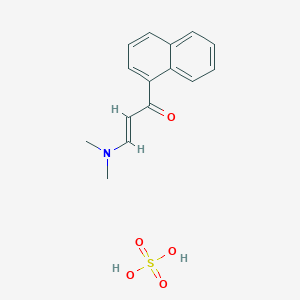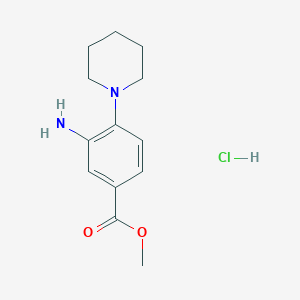
Dinonylamine hydrochloride
Übersicht
Beschreibung
Dinonylamine hydrochloride is a useful research compound. Its molecular formula is C18H40ClN and its molecular weight is 306.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dinonylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dinonylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Medical Applications in Cardiology
- In cardiology, hydrochloride compounds, such as Procaine hydrochloride, have been studied for their efficacy in stabilizing postischemic rhythm in cardiac surgery. Procaine hydrochloride was added to cardioplegia and showed promising results in reducing the need for direct current shock for ventricular fibrillation, indicating potential cardioprotective properties Sellevold, Berg, & Levang, 1995.
2. Ocular Therapeutics
- In ophthalmology, hydrochloride compounds like bepotastine besilate 1.5% ophthalmic solution and olopatadine hydrochloride 0.2% ophthalmic solution have been compared for their effectiveness in treating allergic conjunctivitis. Patient preferences indicated a higher satisfaction with bepotastine besilate 1.5% for all-day relief of ocular itching and itchy/runny nose McCabe & McCabe, 2012.
3. Psychiatric Applications
- In psychiatry, hydrochloride derivatives like ketamine hydrochloride have been studied for their potential antidepressant effects. A single dose of an N-methyl-D-aspartate (NMDA) receptor antagonist, such as ketamine hydrochloride, has shown significant improvement in depressive symptoms within 72 hours after administration Berman et al., 2000.
4. Treatment of Neurological Disorders
- In neurology, hydrochloride compounds like selegiline hydrochloride (deprenyl) have been used as adjuvant therapy in patients with Parkinson's disease treated with L-dopa. While the optimum time for its introduction into the treatment regimen remains a subject of study, it is considered safe and useful Lees, Frankel, Eatough, & Stern, 1989.
5. Dermatological Applications
- In dermatology, hydrochloride compounds like mechlorethamine hydrochloride are commonly used in the treatment of mycosis fungoides. Concerns about the adequacy of skin coverage and potential environmental contamination were studied, leading to specific alterations in instructions given to patients regarding drug application Breneman et al., 1991.
Eigenschaften
IUPAC Name |
N-nonylnonan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N.ClH/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2;/h19H,3-18H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWJYQJCWFCPEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCNCCCCCCCCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]propanamide;hydrochloride](/img/structure/B7855051.png)

![3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propyl-dimethylazanium;chloride](/img/structure/B7855071.png)
![Dimethyl-[3-[[2-(pyridine-3-carbonylamino)benzoyl]amino]propyl]azanium;chloride](/img/structure/B7855077.png)



![3-([1,1'-biphenyl]-4-yl)-1H-pyrazole hydrochloride](/img/structure/B7855105.png)
